N-benzyl-1-(4-methoxyphenyl)-N-methyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Description
N-benzyl-1-(4-methoxyphenyl)-N-methyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 1,2,3-triazole core substituted with a pyridin-3-yl group at position 5, a 4-methoxyphenyl group at position 1, and an N-benzyl-N-methyl carboxamide moiety at position 2. The methoxy group on the phenyl ring enhances solubility via polarity, while the pyridinyl group may contribute to binding interactions in biological systems .
Properties
IUPAC Name |
N-benzyl-1-(4-methoxyphenyl)-N-methyl-5-pyridin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-27(16-17-7-4-3-5-8-17)23(29)21-22(18-9-6-14-24-15-18)28(26-25-21)19-10-12-20(30-2)13-11-19/h3-15H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFDZFOMXNHCGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-1-(4-methoxyphenyl)-N-methyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity based on diverse sources and research findings.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its bioactive properties. Its structure can be represented as follows:
Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, a study evaluated various 1,2,3-triazole derivatives for their activity against Escherichia coli and Staphylococcus aureus. The findings demonstrated that certain derivatives showed effective inhibition against these pathogens, suggesting that this compound could possess similar activities due to its structural characteristics .
Anticancer Activity
The anticancer potential of triazole compounds has been extensively studied. A notable study synthesized several triazole derivatives and assessed their antiproliferative effects against various cancer cell lines. Among these compounds, some demonstrated significant activity with IC50 values in the low micromolar range (e.g., IC50 values of 1.1 μM for MCF-7 cells) . The mechanism of action is often linked to the inhibition of thymidylate synthase, which is crucial for DNA synthesis and cell proliferation.
Case Study 1: Antitubercular Activity
A series of substituted benzamide derivatives were designed to evaluate their anti-tubercular activity against Mycobacterium tuberculosis. Among them, compounds with structural similarities to this compound exhibited promising results with IC50 values ranging from 1.35 to 2.18 μM . This suggests that modifications in the triazole framework can lead to enhanced antitubercular properties.
Case Study 2: Cytotoxicity Assessment
In assessing the cytotoxicity of various triazole derivatives on human embryonic kidney cells (HEK-293), it was found that most active compounds were non-toxic at effective concentrations . This is an important consideration for the development of therapeutic agents as it indicates a favorable safety profile.
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous triazole-carboxamide derivatives, emphasizing substituent variations and their implications:
Structural and Functional Insights
Substituent Effects on Solubility: The target’s 4-methoxyphenyl group increases polarity compared to 4-methylphenyl (L806-0012) or 4-fluoro-3-methylphenyl (L806-5691), likely improving aqueous solubility . N-Methylation in the carboxamide moiety (target vs.
Biological Relevance :
- Compounds like L806-5691, with fluorine substitutions , show enhanced metabolic stability due to resistance to oxidative degradation, a trait absent in the methoxy-substituted target .
- The pyridinyl group in all analogs may facilitate interactions with enzymes or receptors via lone-pair donation, as seen in related triazole-carboxamide scaffolds targeting bacterial SOS response systems .
Synthetic Accessibility :
- Triazole-carboxamide derivatives in were synthesized in high yields (82–93%) via copper-catalyzed azide-alkyne cycloaddition (CuAAC), suggesting the target compound could be similarly accessible .
Research Findings and Gaps
- Physicochemical Data : While molecular weights and formulas are established, experimental data on logP, solubility, and crystallinity for the target compound are lacking. Structural analogs like L806-0013 (383.45 g/mol) exhibit higher lipophilicity, which may guide predictive modeling .
- Biological Activity: No direct pharmacological data exist for the target compound.
- Crystallographic Studies : Tools like SHELXL () and WinGX () could resolve the target’s crystal structure, enabling detailed conformational analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
